Alanine Boronic Acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C2H8BNO2 |
|---|---|
Molecular Weight |
88.90 g/mol |
IUPAC Name |
[(1R)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1 |
InChI Key |
MEJXSZPJYPOEIL-REOHCLBHSA-N |
Isomeric SMILES |
B([C@H](C)N)(O)O |
Canonical SMILES |
B(C(C)N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Alanine Boronic Acid and Its Analogues
Stereoselective Synthesis of α-Aminoboronic Acids
The synthesis of α-aminoboronic acids in an enantiomerically pure form is a critical challenge due to the inherent instability of these compounds and the need for precise stereochemical control. csic.esrsc.org The electron-deficient nature of the boron atom can lead to intramolecular coordination with the α-amino group, resulting in decomposition. rsc.org Therefore, synthetic strategies typically involve the use of protecting groups for both the boronic acid and the amino group. csic.esrsc.org
Matteson Homologation and Chiral Auxiliaries
The Matteson homologation is a cornerstone for the stereoselective synthesis of α-aminoboronic acids. csic.esrsc.orgscholaris.ca This method involves the reaction of a chiral boronic ester, typically derived from a chiral diol like pinanediol, with a halomethylithium reagent, such as (dichloromethyl)lithium. rsc.orgnih.gov The subsequent rearrangement of the resulting "ate" complex occurs with high diastereoselectivity, dictated by the chiral auxiliary, to yield an α-chloroalkylboronic ester. rsc.org This intermediate can then undergo nucleophilic substitution with an azide (B81097) or an amine source, followed by reduction or deprotection, to afford the desired α-aminoboronic acid derivative. rsc.org This methodology has been successfully applied to the synthesis of a variety of α-aminoboronic acids, including derivatives of alanine (B10760859), leucine (B10760876), valine, and phenylalanine. rsc.org
The choice of the chiral auxiliary is paramount in directing the stereochemical outcome of the reaction. Pinanediol is a widely used and effective chiral director, providing high levels of stereocontrol. rsc.orgscholaris.ca Other chiral auxiliaries have also been explored to optimize yields and stereoselectivities for specific substrates. csic.es
Asymmetric Approaches via Organometallic Additions
Asymmetric organometallic additions to imines or their derivatives represent another powerful strategy for the synthesis of chiral α-aminoboronic acids. csic.esrsc.org These methods can be broadly categorized into substrate-controlled and reagent-controlled approaches.
In substrate-controlled methods, a chiral auxiliary is attached to the imine nitrogen. A notable example is the use of chiral N-tert-butanesulfinyl imines, developed by Ellman and coworkers. nih.gov The copper-catalyzed addition of bis(pinacolato)diboron (B136004) (B₂pin₂) to these chiral sulfinylimines proceeds with high diastereoselectivity, affording the α-aminoboronate esters. rsc.orgnih.gov The sulfinyl group can be readily cleaved under acidic conditions to yield the free amine. rsc.org
Reagent-controlled approaches utilize a chiral catalyst to induce enantioselectivity in the reaction of an achiral imine with a boron nucleophile. csic.esrsc.org Copper and rhodium catalysts, in conjunction with chiral phosphine (B1218219) or diamine ligands, have been effectively employed for the enantioselective borylation of imines. csic.esnih.gov For instance, copper-catalyzed borylation of N-benzoyl and N-Boc protected aldimines has been shown to produce α-aminoboronates with high enantioselectivity. csic.esrsc.org More recently, a Borono-Strecker reaction has been developed, which is a multicomponent reaction between a carbonyl compound, an amine, and B₂pin₂ to generate α-aminoboronates. acs.org
| Method | Catalyst/Reagent | Substrate | Key Features |
| Matteson Homologation | Chiral boronic esters (e.g., pinanediol-based), (Dichloromethyl)lithium | Boronic esters | High diastereoselectivity controlled by the chiral auxiliary. rsc.orgscholaris.ca |
| Asymmetric Borylation | Cu-catalyst, Chiral ligands | N-tert-butanesulfinyl imines | Substrate-controlled, high diastereoselectivity. rsc.orgnih.gov |
| Catalytic Asymmetric Borylation | Cu or Rh catalyst, Chiral phosphine/diamine ligands | Achiral imines | Reagent-controlled, provides direct access to enantiomerically enriched products. csic.esnih.gov |
| Borono-Strecker Reaction | - | Carbonyl compound, Amine, B₂pin₂ | Multicomponent reaction for direct synthesis of α-aminoboronates. acs.org |
Enzymatic and Biocatalytic Synthesis Routes
The use of enzymes and biocatalysts for the synthesis of α-aminoboronic acids is an emerging and highly promising area. Biocatalytic methods offer the potential for exceptional stereoselectivity and environmentally benign reaction conditions.
While the direct enzymatic synthesis of alanine boronic acid is not yet well-established, related enzymatic transformations involving boronic acids have been reported. For example, engineered enzymes have been used for the amination of boronic acids to produce amines. nih.govosti.gov Specifically, an engineered protoglobin nitrene transferase has been shown to catalyze the amination of aryl and alkyl boronic acids. nih.gov This approach has demonstrated the potential for enantioselective synthesis, as a racemic alkyl boronic ester was converted to an enantioenriched alkyl amine. nih.gov
Furthermore, certain enzymes can metabolize α-aminoboronic acids. For instance, cytochrome P450 3A4 is known to metabolize the drug Bortezomib (B1684674), which contains a chiral α-amino boronic acid moiety. nih.gov Additionally, (1-Aminoethyl)boronic acid, an analogue of alanine, has been synthesized and shown to inhibit alanine racemase and D-alanine:D-alanine ligase, highlighting the interaction of these compounds with biological systems. nih.gov
The development of biocatalytic platforms for the synthesis of chiral organoborons is an active area of research. acs.org These advancements may soon provide efficient and highly selective enzymatic routes for the production of this compound and its derivatives.
Incorporation into Peptidic Frameworks
The integration of this compound into peptides is crucial for its application as a protease inhibitor and for other biological investigations. nih.gov Both solid-phase and solution-phase methods have been developed for this purpose.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for the construction of peptides containing boronic acid residues. nih.govnih.gov A common strategy involves the synthesis of an N-terminally protected (e.g., with Fmoc) and boronic acid-protected (e.g., as a pinanediol or pinacol (B44631) ester) this compound building block. iris-biotech.deresearchgate.net This building block can then be coupled to a resin-bound peptide using standard SPPS protocols. researchgate.netacs.org
A key challenge in the SPPS of boronic acid-containing peptides is the potential for aggregation, especially when multiple boronate residues are incorporated. iris-biotech.de The use of pinanediol protection for the boronic acid can help to mitigate this issue. iris-biotech.de Following the completion of the peptide chain assembly, the protecting groups are removed, and the peptide is cleaved from the resin. iris-biotech.deacs.org The pinanediol group is typically removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de
Recently, a solid-phase approach using a 1-glycerol polystyrene resin has been described for the synthesis of α-aminoboronic acid peptides, including the drugs Bortezomib and Ixazomib. nih.gov This method avoids the need for extensive purification steps like liquid-liquid extractions and HPLC. nih.gov
Post-Translational Introduction of Boronoalanine Residues
A novel and powerful strategy for incorporating boronoalanine into proteins involves post-translational modification. ox.ac.uk This approach allows for the site-selective introduction of the boronoalanine residue into a fully folded protein.
One such method involves the chemical editing of a cysteine residue. nih.govacs.org The cysteine is first arylated, and then a carbon-sulfur bond is cleaved to generate an on-protein L-alanyl Cβ radical. nih.govacs.org This radical can then be trapped by a boron-containing reagent to form a Cβ-Bγ bond, resulting in the formation of boronoalanine with retention of the native stereochemistry. nih.govacs.org This technique provides precise control over the location of the boronic acid moiety within the protein structure, enabling detailed studies of protein function and the creation of novel binding activities. ox.ac.ukspringernature.com This post-translational insertion of boron allows for the creation of de novo functions, such as modulating thermal and proteolytic stability. ox.ac.uk
| Method | Description | Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Incorporation of a pre-synthesized protected boronoalanine building block during standard SPPS. researchgate.netacs.org | Efficient for constructing peptide libraries; allows for multiple incorporations. nih.goviris-biotech.de |
| Post-Translational Modification | Site-selective chemical conversion of a native amino acid (e.g., cysteine) to boronoalanine in a folded protein. ox.ac.uknih.gov | Precise control over residue location; enables study of native protein function. ox.ac.ukspringernature.com |
Transition Metal-Catalyzed Hydroboration and Borylation in Peptides
The introduction of a boronic acid group into a peptide backbone, particularly at a late stage of synthesis, is a powerful tool for creating functionalized biomolecules. Transition metal catalysis offers mild and selective methods to achieve this, overcoming the limitations of traditional hydroboration reagents which are often incompatible with sensitive peptide functional groups. nih.gov
Recent advancements have focused on the on-resin hydroboration of peptides containing unsaturated amino acid residues, such as allylglycine or propargylglycine. nih.govnih.gov This late-stage functionalization approach allows for the synthesis of aliphatic and vinylogous peptide boronic acids. nih.gov Iridium-catalyzed hydroboration of peptide alkenes with pinacolborane has proven effective for generating aliphatic boronic acids with high yield and regioselectivity. nih.gov For the synthesis of (E)-selective vinylboronic acids, ruthenium catalysts are employed for the hydroboration of peptide alkynes. nih.gov These methods are compatible with all canonical amino acids and can be applied to various peptide sequences. nih.gov
Beyond hydroboration of unsaturated side chains, transition metal-catalyzed C-H borylation represents another key strategy. Iridium-catalyzed C-H activation has been used for the borylation of aryl C-H bonds, such as those in phenylalanine residues within peptides. chinesechemsoc.org Palladium catalysis has also been explored for C(sp³)-H bond borylation, presenting a more challenging yet valuable route to borylated aliphatic amino acids. rhhz.netmdpi.com These C-H functionalization techniques are advantageous for their atom economy and ability to modify peptides without pre-installed functional handles. rhhz.net
The following table summarizes key findings in transition metal-catalyzed borylation for peptide modification.
| Catalyst System | Substrate Type | Reaction Type | Product | Key Findings & Reference |
|---|---|---|---|---|
| Iridium Catalyst (e.g., from Miyaura's method) | Peptide with Allylglycine | On-resin Hydroboration | Aliphatic Peptide Boronic Acid | Provides excellent yields and regioselectivity under mild, solid-phase conditions. nih.gov |
| Ruthenium Catalyst | Peptide with Propargylglycine | On-resin Hydroboration | (E)-Vinylboronic Acid | Achieves (E)-selective synthesis of vinylogous peptide boronic acids. nih.gov |
| Iridium Catalyst | Peptide with Phenylalanine | C(sp²)–H Borylation | Aryl Boronate Ester | Enables selective borylation of typically inert aryl C-H bonds within a peptide sequence. chinesechemsoc.orgmdpi.com |
| Palladium Catalyst | Peptide with Aliphatic Amino Acids | C(sp³)–H Borylation | Alkyl Boronate Ester | A developing method for the direct borylation of challenging C(sp³)-H bonds. rhhz.netmdpi.com |
Structural Derivatization and Scaffold Engineering
Following the initial synthesis of this compound or its incorporation into a peptide, further structural modifications are often desired to enhance stability, modulate activity, or define structure-activity relationships. Scaffold engineering focuses on altering the molecule's three-dimensional shape through conformational constraints or the introduction of new ring systems.
Restricting the conformational flexibility of peptide-based molecules can significantly improve their biological properties by pre-organizing them into a bioactive conformation. magtech.com.cn For this compound analogues, this is often achieved by introducing cyclic structures or steric hindrance to limit free rotation around key chemical bonds.
One effective strategy is the use of small, rigid rings like cyclopropane (B1198618) to restrict the conformation of an adjacent side chain. acs.org By installing a cyclopropane ring within the backbone or side chain of an amino acid, the relative orientation of substituents can be fixed, reducing the number of accessible low-energy conformations. acs.org Another approach involves creating bicyclic dipeptide mimetics, such as azabicycloalkane amino acids, which serve as rigid scaffolds. bac-lac.gc.ca These structures can mimic secondary peptide structures like β-turns and are synthesized through multi-step routes often involving ring-closing metathesis or Michael addition reactions. bac-lac.gc.caresearchgate.net The synthesis of such constrained analogues, for example, can involve the stereoselective synthesis of substituted indolizidinone amino acids, which act as reverse-turn peptidomimetics. bac-lac.gc.ca
Research into these areas has produced various synthetic routes to conformationally restricted peptidomimetics that can be adapted for analogues of this compound.
| Constraint Strategy | Description | Synthetic Approach Example | Reference |
|---|---|---|---|
| Bicyclic Lactam Mimetics (Freidinger-Veber Lactams) | A covalent bridge between an amino acid side chain and the backbone amide nitrogen of the next residue creates a rigid lactam ring. | Intramolecular cyclization of a precursor peptide containing a reactive side chain (e.g., glutamic acid) and an N-terminal amine. | researchgate.net |
| Cyclopropane Integration | Incorporation of a cyclopropane ring restricts bond rotation due to the ring's rigidity and steric strain between substituents. | Pd(II)-catalyzed C(sp³)–H activation for the synthesis of chiral 1,1,2-trialkyl substituted cyclopropanes. | acs.org |
| Azabicycloalkane Scaffolds | Bicyclic structures that mimic dipeptides, enhancing pharmacokinetic properties by imposing rigid conformational constraints. | Multi-step synthesis involving Horner-Wadsworth-Emmons olefination or Matteson homologation followed by ring-closing metathesis. | bac-lac.gc.ca |
| Indolizidinone Amino Acids | Unsaturated and saturated indolizidinone structures serve as novel reverse-turn peptidomimetics. | Stereoselective bromination followed by Suzuki cross-coupling of dehydroamino acids. | bac-lac.gc.ca |
The incorporation of heterocyclic rings and the formation of macrocycles are powerful strategies for diversifying peptide structures and improving their properties. mdpi.comresearchgate.net Heterocycles are prevalent in biologically active compounds and can serve as rigidifying elements or introduce new interaction points. mdpi.com
Heterocyclic β-amino acid derivatives, for instance, can be incorporated into peptides to create novel classes of enzyme inhibitors or substrates. mdpi.com The boronic acid moiety itself can be used to form stable, boron-stabilized heterocycles. For example, the reaction of a boronic acid with a vicinal amino alcohol or similar bifunctional nucleophile can lead to the formation of five- or six-membered heterocyclic rings, a strategy that can be applied at the N-terminus of a peptide. mdpi.comrsc.org
Macrocyclization, the formation of a large ring structure from a linear peptide, is a widely used technique to constrain peptide conformation and increase stability. acs.org The boronic acid functional group is particularly useful in this context as a reactant in transition metal-catalyzed cross-coupling reactions. The intramolecular Suzuki-Miyaura reaction is a prominent example, where a peptide containing both a boronic acid (or boronate ester) and a halogenated aromatic amino acid (e.g., iodophenylalanine) is cyclized under palladium catalysis. mdpi.comnih.gov This method allows for the creation of biaryl-bridged macrocyclic peptides with varying ring sizes and conformational constraints. mdpi.comnih.gov Alternative macrocyclization strategies include the formation of iminoboronates, where cyclization occurs spontaneously under physiological conditions through the reaction of a boronic acid with an N-terminal amine and a nearby aldehyde or ketone. mdpi.com
The table below outlines several key strategies for heterocyclic integration and macrocyclization involving peptide boronates.
| Strategy | Reaction Type | Components | Key Features & Reference |
|---|---|---|---|
| Biaryl Bridge Formation | Intramolecular Suzuki-Miyaura Cross-Coupling | A linear peptide containing a borylated amino acid and a halogenated aromatic amino acid. | Pd-catalyzed reaction, often performed on solid-phase; allows for fine-tuning of macrocycle conformation. mdpi.comnih.gov |
| Iminoboronate Cyclization | Iminoboronate Formation | A peptide with a boronic acid and a suitable amine/carbonyl pair. | Spontaneous cyclization under physiologic conditions; reversible in response to stimuli like pH. mdpi.com |
| Cysteine Crosslinking | Palladium-mediated S-arylation | A linear peptide with two cysteine residues and a bis-palladium organometallic reagent. | Forms a divergent array of aryl linkers between two thiol side chains in unprotected peptides. researchgate.net |
| Foldamer-Templated Cyclization | Catalytic Aldol Condensation | A linear dialdehyde (B1249045) substrate and a catalytic α/β-peptide foldamer. | Bio-inspired strategy using a helical peptide to template the ring-closing C-C bond formation. nih.gov |
Mechanistic Investigations of Alanine Boronic Acid Interactions with Biomolecules
Principles of Reversible Covalent Binding
The interaction of alanine (B10760859) boronic acid with biomolecules is primarily defined by its capacity for reversible covalent binding. This reactivity is rooted in the inherent electronic properties of the boron atom.
The central boron atom in alanine boronic acid possesses a vacant p-orbital, which makes it a Lewis acid—an electron pair acceptor. rsc.org This inherent Lewis acidity allows it to readily interact with nucleophiles, which are electron-pair donors, commonly found in biological systems. rsc.orgnih.gov In its unbound state, the boron atom has a trigonal planar geometry. rsc.org
Upon interaction with a nucleophile, such as the hydroxyl group of an amino acid side chain, the boron atom accepts a pair of electrons, causing a change in its hybridization from sp2 to sp3. rsc.org This results in the formation of a tetrahedral boronate adduct, which is anionic. rsc.orgnih.gov This transformation from a neutral, trigonal planar structure to an anionic, tetrahedral complex is a fundamental aspect of the reactivity of boronic acids and is central to their biological activity. rsc.org The stability of this tetrahedral adduct is influenced by pH, with complexation often being favored at higher pH values. rsc.org The Lewis acidity of the boron center can be modulated by its surrounding chemical environment; for instance, electron-withdrawing groups can enhance its acidity. rsc.orgd-nb.info
The biological targets of this compound are often enzymes, particularly proteases, which contain nucleophilic amino acid residues in their active sites. Boronic acids can form covalent adducts with several of these residues, including serine, threonine, lysine (B10760008), and histidine. nih.govnih.gov
Serine and Threonine: Serine and threonine residues are common targets for boronic acids. sprinpub.com The hydroxyl (-OH) group in the side chains of these amino acids acts as a potent nucleophile, attacking the electrophilic boron atom. rsc.org This leads to the formation of a stable, reversible covalent bond, creating a tetrahedral boronate complex. nih.govnih.gov This is the most common inhibition mechanism observed for boronic acid inhibitors targeting serine proteases. rsc.org
Lysine: The primary amine (-NH2) in the side chain of lysine can also act as a nucleophile. nih.govmdpi.com It can react with boronic acids, particularly those positioned ortho to a formyl or acetyl group on a phenyl ring (e.g., 2-formylphenyl boronic acid), to form a stable iminoboronate linkage. rsc.org This involves the formation of an imine, which is then stabilized by an intramolecular dative bond from the nitrogen to the boron atom. nih.govrsc.org
Histidine: The imidazole (B134444) ring of histidine is another potential binding partner for boronic acids. rsc.orgnih.gov Early studies suggested that arylboronic acids could bind to the imidazole of an active site histidine residue through coordination of the nitrogen's lone pair of electrons with the boron atom. nih.gov
While serine and threonine are the most frequently exploited targets in the design of boronic acid-based inhibitors, interactions with lysine and histidine are also significant and offer avenues for developing novel inhibitors. rsc.org
Boron's Lewis Acidity and Formation of Tetrahedral Boronate Adducts
Transition State Mimicry and Enzyme Inhibition
The inhibitory power of this compound and its peptide derivatives stems from their ability to act as transition-state analogues. tandfonline.com When these compounds bind in the active site of an enzyme like a serine protease, the resulting tetrahedral boronate adduct is structurally and electronically similar to the high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide bond. tandfonline.comscholaris.ca Because this mimic is a stable complex, it effectively blocks the enzyme's catalytic activity. nih.gov
A variety of biophysical techniques are employed to quantify and characterize the interaction between enzymes and boronic acid inhibitors. These methods provide crucial data on binding affinity, thermodynamics, and selectivity.
Enzymatic Assays: In vitro enzymatic assays are used to determine the inhibitory potency of compounds like this compound derivatives. By measuring the reduction in enzyme activity at various inhibitor concentrations, key parameters such as the IC₅₀ (half-maximal inhibitory concentration) can be determined. mdpi.com
Microscale Thermophoresis (MST): MST is a powerful technique for quantifying biomolecular interactions in solution. mdpi.com It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. This allows for the determination of binding affinity (Kd). mdpi.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd). rsc.org
The table below summarizes representative biophysical data for the interaction of a boronic acid inhibitor with a target enzyme.
| Inhibitor | Target Enzyme | Technique | Binding/Inhibition Constant |
|---|---|---|---|
| β-amido boronic acid (3ea) | SARS-CoV-2 Mpro | MST | Kd = 8.5 µM |
| Peptide Boronic Acid (31a) | Chymotrypsin (B1334515) | Enzymatic Assay | Ki = 0.16 nM (final) |
| MB076 (BATSI) | ADC-7 β-lactamase | Enzymatic Assay | Ki = 44 nM |
Data sourced from references tandfonline.commdpi.comacs.org. This table is for illustrative purposes of the types of data generated.
Boronic acid inhibitors, including those derived from alanine, often exhibit time-dependent, slow-binding inhibition. researchgate.netnih.gov This is characterized by a two-step mechanism:
Initial Binding: The inhibitor (I) rapidly forms an initial, non-covalent encounter complex (E·I) with the enzyme (E). rsc.org
Covalent Adduct Formation: This is followed by a slower, reversible step where the covalent bond is formed, leading to the final, more stable enzyme-inhibitor complex (E-I). rsc.org
This slow-binding behavior results in a prolonged duration of action, which is a desirable property for therapeutic agents. ibmc.msk.ru Progress curve analysis is a common method used to study these kinetics, allowing for the determination of the initial inhibition constant (Ki) and the second-order "on" rate constant for binding. researchgate.netnih.gov Boronic acids are considered slowly reversible inhibitors; the covalent adduct can dissociate, but often at a very slow rate. researchgate.net For example, the proteasome inhibitor delanzomib, a boronic acid, has a dissociation rate more than 20 times lower than that of ixazomib. researchgate.net
The table below provides kinetic parameters for several boronic acid proteasome inhibitors, illustrating the characteristics of this inhibitor class.
| Inhibitor | Class | Binding Type | Kinetic Characteristic |
|---|---|---|---|
| Bortezomib (B1684674) | Boronic Acid | Slowly Reversible | Slow-binding inhibitor |
| Ixazomib | Boronic Acid | Slowly Reversible | Fastest binding and dissociating in its class |
| Delanzomib | Boronic Acid | Slowly Reversible | Long-lasting target binding, slow dissociation |
Data sourced from references researchgate.netnih.gov.
Structural Elucidation of Interaction Modes
X-ray crystallography has been instrumental in visualizing the precise interactions between boronic acid inhibitors and their target enzymes at an atomic level. nih.gov These structural studies provide definitive proof of the covalent bond formation and reveal the network of non-covalent interactions that contribute to the stability and specificity of the complex.
Crystal structures of various serine proteases and β-lactamases in complex with boronic acid inhibitors consistently show the boron atom covalently bonded to the hydroxyl oxygen of the catalytic serine residue. nih.govacs.orgnih.gov The boron atom is in a tetrahedral configuration, perfectly situated within the enzyme's active site. nih.govnih.gov For instance, the structure of a boronic acid transition state inhibitor (BATSI) bound to ADC β-lactamases shows the tetrahedral boronic acid moiety held in place by hydrogen bonds. nih.gov Specifically, one of the boronate hydroxyl groups sits (B43327) in the "oxyanion hole," forming hydrogen bonds with the backbone nitrogens of key residues (like Ser64 and Ser318 in ADC), while the other hydroxyl group often interacts with other active site residues, such as the side chain of Tyr150. nih.gov These detailed structural snapshots confirm the transition-state mimicry hypothesis and are invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov
X-ray Crystallographic Studies of Enzyme-Inhibitor Adducts
X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering a static yet detailed snapshot of the binding event. Studies on various proteases have revealed that boronic acid inhibitors, including those derived from alanine, form a covalent bond with the catalytic serine residue. nih.govacs.org The boron atom, upon binding, transitions from a trigonal planar (sp² hybridized) state to a tetrahedral (sp³ hybridized) state. tandfonline.comacs.org
In a landmark study, the crystal structure of subtilisin BPN' in a complex with phenylethaneboronic acid, an analogue of this compound, demonstrated that the boron atom forms a covalent bond with the γ-oxygen of the catalytic Ser-221. acs.org This interaction places one of the boronic acid's oxygen atoms in the "oxyanion hole," a key feature of serine protease active sites that stabilizes the negative charge of the tetrahedral intermediate during catalysis. acs.org Another significant finding from crystallographic studies is the ability of the boronic acid moiety to engage in multiple hydrogen bonds with active site residues, further enhancing binding affinity. nih.govmarquette.edu For instance, in the complex of mandelate (B1228975) racemase with phenylboronic acid, the boronic acid hydroxyl groups form hydrogen bonds with the side chains of Lys 164, Lys 166, His 297, and Glu 317, in addition to forming a dative bond with His 297. marquette.edu
| Enzyme | Inhibitor | Key Interactions | PDB ID |
| Subtilisin BPN' | Phenylethaneboronic acid | Covalent bond with Ser-221, H-bonds in oxyanion hole | Not specified |
| Mandelate Racemase | Phenylboronic acid | Dative bond with His 297, H-bonds with Lys 164, Lys 166, Glu 317 | Not specified |
| HIV-1 Protease | Boronic acid analogues | Multiple hydrogen bonds, including a short H-bond with Asp30/Asn30 | 6P0P |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Probing (e.g., ¹¹B-NMR, ¹H-¹⁵N HSQC)
NMR spectroscopy is a powerful tool for studying the dynamic aspects of enzyme-inhibitor interactions in solution. ¹¹B-NMR is particularly informative for probing the hybridization state of the boron atom in this compound upon binding to a target enzyme. rug.nlchemrxiv.orgnsf.gov A significant upfield shift in the ¹¹B NMR spectrum is indicative of the boron atom transitioning from an sp² to an sp³ hybridized state, confirming the formation of a tetrahedral adduct. marquette.edunih.gov
For example, the binding of phenylboronic acid to mandelate racemase resulted in a dramatic upfield shift of 27.2 ppm in the ¹¹B NMR spectrum, consistent with the formation of a dative bond between the boron and a histidine residue in the active site. marquette.edu Furthermore, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to monitor changes in the chemical environment of specific amino acid residues within the protein upon inhibitor binding, providing insights into the binding site and conformational changes. springernature.com
| Technique | Observation | Interpretation |
| ¹¹B-NMR | Significant upfield chemical shift (e.g., ~27 ppm) | Change in boron hybridization from sp² to sp³, formation of a tetrahedral adduct. marquette.edu |
| ¹H-¹⁵N HSQC | Perturbations in chemical shifts of backbone amides | Identification of residues at the binding interface and allosteric conformational changes. springernature.com |
| ¹¹B-NMR | Two distinct peaks at ~19 ppm and ~23 ppm | Presence of different protein conformers or weak Lewis acid/base adducts in solution. rug.nlchemrxiv.org |
Mass Spectrometry-Based Engagement and Binding Confirmation
Mass spectrometry (MS) offers a sensitive method to confirm the formation of covalent adducts between this compound and its target proteins. rug.nlspringernature.com Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect the mass increase of a protein corresponding to the addition of the inhibitor molecule. nih.gov This confirms that a covalent bond has been formed.
Protein footprinting, a method coupled with MS, can provide information about the solvent accessibility of different regions of a protein. utexas.edu By comparing the footprinting pattern of a protein in the presence and absence of an inhibitor like this compound, researchers can identify the binding site and any conformational changes that occur upon binding. springernature.comutexas.edu High-resolution mass spectrometry (HRMS) has also been instrumental in corroborating the formation of proposed boron species in designer enzymes containing boronic acid functionalities. rug.nlchemrxiv.org However, in some cases, the covalent adducts can be labile and may dissociate under the conditions used in mass spectrometry. uliege.be
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful lens through which to examine the energetic and structural details of this compound's interactions with biomolecules at an atomic level. unipa.it
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Barriers
QM/MM simulations are a hybrid approach where the chemically reactive part of the system (e.g., the inhibitor and the enzyme active site) is treated with quantum mechanics, while the rest of the protein and solvent are described by a simpler molecular mechanics force field. bioexcel.eu This method is particularly well-suited for studying enzymatic reaction mechanisms and calculating the energy barriers associated with inhibitor binding and catalysis. researchgate.netnih.govresearchgate.net
QM/MM simulations have been used to investigate the acylation process in β-lactamases inhibited by boronic acids. researchgate.net These studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism and can help to identify the rate-limiting step. researchgate.net For instance, QM/MM umbrella sampling simulations of the acylation of a β-lactamase by a boronic acid inhibitor revealed a concerted mechanism for proton transfer and nucleophilic attack, with the formation of a tetrahedral intermediate being the rate-limiting step. researchgate.net The calculated activation barrier at a high level of theory was found to be 16.3 kcal/mol. researchgate.net
Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comdntb.gov.uayoutube.com MD simulations provide valuable insights into the stability of the binding mode, the flexibility of the protein and ligand, and the network of non-covalent interactions that contribute to binding affinity. mdpi.comunimi.it
For example, MD simulations of sirtuin proteins in complex with inhibitors have been used to explore different conformational states of the enzyme and to understand the isoform selectivity of the compounds. mdpi.com These simulations can reveal persistent hydrogen bonds and other key interactions that stabilize the inhibitor in the binding site. mdpi.com The use of ensemble docking, where ligands are docked to multiple conformations of the protein generated from MD simulations, can improve the accuracy of binding mode prediction for flexible proteins. mdpi.com
Alanine Boronic Acid in Enzyme Inhibition Studies
Alanine (B10760859) Racemase (Alr) Inhibition
Alanine racemase (Alr) is a bacterial enzyme essential for peptidoglycan biosynthesis. It catalyzes the interconversion of L-alanine and D-alanine, providing the D-alanine necessary for the construction of the bacterial cell wall. Inhibition of Alr is a validated strategy for the development of antibacterial agents. Alanine boronic acid, particularly its D-isomer, serves as a powerful probe and inhibitor for this enzyme.
The inhibition of alanine racemase by D-alanine boronic acid is not instantaneous but follows a time-dependent, two-step mechanism characteristic of slow-binding inhibitors.
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, forming an initial enzyme-inhibitor complex (EI). This step is rapid and reversible, characterized by an initial inhibition constant (Kᵢ).
Covalent Adduct Formation: Following initial binding, a slower chemical step occurs. The boronic acid moiety of the inhibitor forms a covalent, yet reversible, adduct with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The boron atom, which is trigonal planar in the free inhibitor, is attacked by the PLP-substrate imine, forming a stable, tetrahedral boronate species (EI*). This complex mimics the anionic, high-energy tetrahedral intermediate of the normal racemization reaction.
This two-step process can be represented by the kinetic scheme: E + I ⇌ EI → EI*
The inhibitory activity against alanine racemase is highly dependent on the stereochemistry and structure of the boronic acid analog. Structure-activity relationship (SAR) studies have elucidated key requirements for potent inhibition.
Stereochemistry: The enzyme exhibits strong stereoselectivity. D-Alanine boronic acid, the analog of the product/substrate D-alanine, is a significantly more potent inhibitor than L-alanine boronic acid. This is because the active site is pre-organized to stabilize the transition state derived from D-alanine.
Alkyl Side Chain: Modifications to the methyl side chain of alanine generally lead to a decrease in potency, highlighting the specific fit of the alanine side chain within the Alr active site.
The following table summarizes representative inhibitory data, illustrating the importance of stereochemistry for Alr inhibition.
| Inhibitor | Isomer | Inhibition Constant (Kᵢ) | Comment |
|---|---|---|---|
| This compound | (R)- / D-form | ~4.5 µM | Potent inhibitor due to transition-state analogy. |
| This compound | (S)- / L-form | > 500 µM | Very weak inhibitor, demonstrating high enzyme stereoselectivity. |
Time-Dependent Inactivation Mechanisms
D-Alanine:D-Alanine Ligase Inhibition
D-Alanine:D-alanine ligase (Ddl) is another critical enzyme in the bacterial peptidoglycan synthesis pathway. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This compound acts as a potent inhibitor of Ddl by mimicking the reaction's tetrahedral intermediate.
The proposed mechanism involves the inhibitor binding to the D-alanine binding site. In the presence of ATP, the enzyme forms an acyl-phosphate intermediate. The boronic acid of the inhibitor is then attacked by this enzyme-bound D-alanyl-phosphate, or it may be directly attacked by a phosphate (B84403) from ATP, forming a highly stable boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate formed during the nucleophilic attack of the second D-alanine molecule on the D-alanyl-phosphate intermediate in the natural reaction. By trapping the enzyme in this non-productive state, D-alanine boronic acid effectively halts catalysis. As with alanine racemase, the D-isomer is the active inhibitor.
Serine Protease Inhibition Beyond Canonical Targets
Boronic acids are a well-established class of serine protease inhibitors. This compound specifically targets proteases that show a preference for small, neutral amino acids at their primary specificity site (S1 pocket). The mechanism involves the nucleophilic attack of the active site serine hydroxyl group (Ser195 in chymotrypsin (B1334515) numbering) on the electrophilic boron atom. This forms a stable, covalent, tetrahedral boronate adduct, which mimics the tetrahedral intermediate of peptide bond hydrolysis.
The efficacy of this compound as an inhibitor is dictated by the P1 specificity of the target protease. The "P1" residue is the amino acid in a substrate that binds to the enzyme's primary specificity pocket (S1). In this compound, the alanine moiety serves as the P1 residue.
Favorable Targets: Proteases like human neutrophil elastase, which have a small, hydrophobic S1 pocket, are potently inhibited by this compound because they have a natural preference for substrates with alanine or valine at the P1 position.
Unfavorable Targets: In contrast, proteases like trypsin, which have a deep, negatively charged S1 pocket designed to accommodate basic residues (lysine, arginine), are very poorly inhibited. Similarly, chymotrypsin, which prefers large, aromatic P1 residues (phenylalanine, tyrosine), is not an effective target.
The following table demonstrates the P1-dependent inhibitory profile of this compound against various serine proteases.
| Enzyme | Natural P1 Substrate Preference | Inhibition Constant (Kᵢ) for this compound |
|---|---|---|
| Human Neutrophil Elastase | Small, neutral (Ala, Val) | ~0.1 µM - 1 µM |
| Porcine Pancreatic Elastase | Small, neutral (Ala) | ~10 µM |
| Chymotrypsin | Large, aromatic (Phe, Tyr) | > 1000 µM (Ineffective) |
| Trypsin | Basic (Lys, Arg) | > 1000 µM (Ineffective) |
To achieve greater potency and selectivity, this compound is often incorporated as the C-terminal "warhead" in a larger peptide sequence. The binding affinity of an inhibitor is determined not only by the P1-S1 interaction but also by interactions at extended substrate binding sites (P2-S2, P3-S3, etc.).
By designing a peptide sequence that mimics the optimal substrate for a specific protease and terminating it with an this compound, highly specific and potent inhibitors can be created. For example, an inhibitor for human neutrophil elastase might take the form of Suc-Ala-Ala-Pro-Ala-B(OH)₂. In this structure:
Ala-B(OH)₂: Serves as the P1 residue, forming the covalent adduct with the active site serine.
Pro: Occupies the P2 position. The proline residue induces a beta-turn conformation that is often favored for binding to elastase-like enzymes.
Suc (Succinyl): An N-terminal capping group to prevent degradation by exopeptidases and provide a neutral N-terminus.
Such extended peptide boronic acids can exhibit inhibition constants in the nanomolar or even picomolar range, demonstrating that optimizing interactions beyond the S1 pocket is crucial for developing high-affinity inhibitors.
Substrate Specificity and P1 Site Preferences
β-Lactamase Inhibition by Boronic Acid Transition State Analogues
Boronic acids, including derivatives of this compound, have emerged as potent inhibitors of β-lactamase enzymes. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. mdpi.com By mimicking the tetrahedral transition state of β-lactam hydrolysis, boronic acid inhibitors can effectively neutralize these resistance-conferring enzymes. nih.govnih.gov
Class A, C, and D β-Lactamase Targeting
Boronic acid derivatives have demonstrated broad-spectrum activity against several classes of serine β-lactamases, including Class A, C, and D. mdpi.comnih.gov
Class A: Boronic acid transition state inhibitors (BATSIs) have been strategically designed and successfully tested against Class A β-lactamases like KPC-2 and SHV-1. nih.gov For instance, the BATSI S02030, which contains a boronic acid, a thiophene, and a carboxyl triazole moiety, has shown effective inhibition of both SHV-1 and KPC-2 β-lactamases. asm.org The inhibitory mechanism involves the boronic acid forming a covalent bond with the catalytic serine in the enzyme's active site. asm.org
Class C: Phenylboronic acids have shown good activity against Class C β-lactamases, such as AmpC. mdpi.compreprints.org In fact, some azido-functionalized phenylboronic acids have demonstrated significant inhibition of chromosomal AmpC. mdpi.compreprints.org Structure-based drug design has led to the development of broad-spectrum nanomolar inhibitors of both Class A and C β-lactamases. nih.gov
Class D: While boronic acids are well-known inhibitors of Class A and C enzymes, their effectiveness against Class D β-lactamases, particularly the carbapenem-hydrolyzing class D β-lactamases (CHDLs), has been less extensively studied. nih.gov However, research has identified several boronic acid compounds that are effective inhibitors of the CHDL OXA-24/40, with Ki values as low as 5 μM. nih.gov
Inhibitory Activity of Boronic Acid Derivatives Against β-Lactamases
| Compound/Class | Target Enzyme/Class | Key Findings | Reference |
| Boronic Acid Transition State Inhibitors (BATSIs) | Class A (KPC-2, SHV-1) | Effective, reversible competitive inhibitors. | nih.gov |
| S02030 | Class A (KPC-2, SHV-1), Class C (ADC-7) | Potent inhibitor, forms covalent bond with catalytic serine. | asm.org |
| Phenylboronic Acids | Class C (AmpC) | Displayed good activity. | mdpi.compreprints.org |
| Azidomethylphenyl Boronic Acid | Class A (KPC-2), Class C (AmpC) | Showed significant inhibition. | mdpi.compreprints.org |
| Various Boronic Acids | Class D (OXA-24/40) | Identified as effective inhibitors with Ki values down to 5 μM. | nih.gov |
Overcoming Antibiotic Resistance via β-Lactamase Inhibition
The rise of antibiotic resistance, particularly against β-lactam drugs, is a major global health threat. mdpi.com The production of β-lactamase enzymes by bacteria is a primary mechanism of this resistance, as these enzymes hydrolyze and inactivate the antibiotics. tandfonline.comnih.gov A key strategy to combat this is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. tandfonline.comnih.gov
Boronic acid-based inhibitors represent a promising approach to revitalize the effectiveness of existing β-lactam antibiotics. mdpi.com These inhibitors can protect the antibiotics from degradation by β-lactamases, restoring their antibacterial activity. tandfonline.com For example, the boronic acid derivative vaborbactam (B611620) is in clinical use and has shown efficacy against Class A, C, and D β-lactamases. mdpi.com The development of novel, broad-spectrum β-lactamase inhibitors, including those based on boronic acids, is a critical area of research to address the ongoing challenge of antibiotic resistance. nih.govacs.org
Inhibition of Metalloproteases and Other Enzyme Classes
The inhibitory action of this compound and its analogues extends beyond β-lactamases to include other important enzyme classes like metalloproteases and the proteasome.
Leucine (B10760876) Aminopeptidase (B13392206) Inhibition
Boronic acid analogues of amino acids, including alanine, have been identified as effective inhibitors of leucine aminopeptidase, a type of zinc metalloprotease. tandfonline.com These compounds, specifically α-aminoboronic acid derivatives, exhibit potent and reversible inhibition of aminopeptidases at nanomolar concentrations. nih.gov
Studies have shown that the inhibition of leucine aminopeptidase by these boronic acid analogues involves a slow-binding mechanism. tandfonline.com This is characterized by an initial rapid binding followed by a slower transformation to a more stable enzyme-inhibitor complex. researchgate.net The effectiveness of inhibition is influenced by the nature of the amino acid side chain, with boroleucine and borovaline showing greater enzyme inhibition than boroalanine. nih.gov
Investigations into Proteasome Inhibition Mechanisms
Boronic acids are a key structural feature in many proteasome inhibitors. nih.gov The proteasome is a large protein complex responsible for degrading cellular proteins, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov Peptidomimetic boronates have been designed and synthesized as potent inhibitors of the 20S proteasome. nih.gov
The mechanism of inhibition involves the boronic acid moiety forming a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome. mdpi.comtum.de This interaction mimics the tetrahedral transition state of peptide hydrolysis, effectively blocking the proteasome's catalytic activity. acs.org Docking studies have helped to elucidate the structural basis for the specificity of these inhibitors. nih.gov For instance, dipeptidyl boronic acid inhibitors have been developed with high potency, with some compounds showing better IC50 values than the clinically used proteasome inhibitor bortezomib (B1684674). mdpi.com
Inhibition Constants of Peptidomimetic Boronates against 20S Proteasome
| Compound | P2 Residue | Inhibition Constant (Ki) | Co-inhibition of PGPH activity (Ki) | Reference |
| 3c | β-alanine | 17 nM | 2.57 μM | nih.gov |
| 3d | β-alanine | 20 nM | 3.81 μM | nih.gov |
Novel Enzyme Targets and Emerging Inhibitory Profiles
Research continues to uncover new enzyme targets for this compound and other boronic acid derivatives. One such target is alanine racemase , an enzyme essential for bacterial cell wall synthesis. nih.govtandfonline.com (1-Aminoethyl)boronic acid, an analogue of alanine, has been shown to be a slow-binding inhibitor of alanine racemase from Bacillus stearothermophilus. nih.gov It also inhibits D-alanine:D-alanine ligase , another key enzyme in the peptidoglycan biosynthesis pathway. nih.govnih.gov
The electrophilic nature of the boron atom is key to its inhibitory activity, allowing it to interact with components of the enzyme active site. tandfonline.com The development of new synthetic methods, such as decarboxylative borylation, is expanding the accessible chemical space of borylated compounds, enabling the exploration of new and previously challenging drug targets. drugdiscoverytrends.com This opens up possibilities for designing novel inhibitors against a wider range of enzymes, including various proteases and other enzyme classes. drugdiscoverytrends.comontosight.ai
Chemical Biology Applications and Functional Modulation of Proteins
Protein Lewis Acid-Base Pairing (PLABP)
The introduction of a boronic acid moiety into the protein scaffold facilitates novel interactions based on its ability to act as a Lewis acid, accepting a pair of electrons from a Lewis base. rfi.ac.uk When boronoalanine is incorporated into a protein, its boron atom can form dative bonds with nearby Lewis-basic moieties, such as side-chain residues or even the peptide backbone. researchgate.netresearchgate.net This phenomenon, termed Protein Lewis Acid-Base Pairing (PLABP), creates new, tunable intramolecular or intermolecular interactions that can be used to modulate protein function. nih.gov
A key challenge is the precise, site-selective incorporation of boronoalanine into a protein's primary structure. While methods like genetic code expansion exist for other unnatural amino acids, a robust post-translational "tag-and-modify" strategy has been developed for boronoalanine. springernature.com This approach typically involves two steps:
A specific, naturally occurring amino acid residue, usually cysteine (Cys), is chemically converted into the reactive dehydroalanine (B155165) (Dha) residue. springernature.com
The Dha residue then serves as a handle for a subsequent hydroboration reaction, which installs the boronic acid group to form boronoalanine (Bal) at the desired location. researchgate.netspringernature.com
This post-translational Cβ–Bγ bond formation provides mild, direct, and site-selective access to the boronoalanine residue within fully-formed proteins. researchgate.netnih.gov This method has been successfully applied to a variety of proteins, demonstrating its versatility. researchgate.net
| Protein | Site of Modification | Original Residue | Reference |
| Histone H3 | 10 | Cysteine | researchgate.net |
| PstS | 197 | Cysteine | researchgate.net |
| Annexin V | 316 | Cysteine | researchgate.net |
| preSUMO1 | 51 | Cysteine | researchgate.net |
| mCherry | 131 | Cysteine | researchgate.net |
This table showcases a selection of proteins where boronoalanine has been successfully introduced using post-translational chemical methods.
| Protein System | Borylation Site | Observed Effect on Stability | Reference |
| General Finding | Site-dependent | Can be stabilizing or destabilizing | springernature.com |
| Target Proteins | Not specified | Control of thermo- and proteolytic stability | researchgate.netnih.gov |
This table summarizes the observed effects of boronoalanine incorporation on protein stability, highlighting the site-dependent nature of the modulation.
Proteins are not static entities; they exist as an ensemble of conformations, including transient, short-lived structures that are critical for function but difficult to detect. The dynamic nature of the dative bonds formed by boronoalanine provides a unique handle for studying these fleeting states via chemical exchange. researchgate.netnih.gov The reversible interaction between the Bal residue and backbone carbonyls or other Lewis bases creates a chemical exchange process that can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. springernature.com By analyzing the NMR signals, researchers can map these transient interactions and gain insights into the protein's dynamic behavior and hidden structural features that are otherwise invisible to conventional structural biology methods. nih.govspringernature.com
Modulation of Protein Conformational Dynamics and Stability
Bioconjugation and Protein Functionalization
Bioconjugation, the process of linking biomolecules to other molecules, is essential for developing therapeutics, diagnostics, and research tools. rsc.org Alanine (B10760859) boronic acid and its derivatives serve as versatile components in this field, enabling the creation of advanced bioconjugates with controlled properties. rsc.orgresearchgate.net
A significant area of innovation is the use of boronic acids to form reversible covalent bonds. rsc.org Unlike typical bioconjugation strategies that create highly stable, permanent linkages, the ability of boronic acids to react reversibly with diols (like those found in sugars) and other nucleophiles allows for the design of dynamic linkers. labinsights.nlnih.gov The formation of a boronate ester bond between a boronic acid and a diol is a reversible process, with the stability of the bond often dependent on environmental conditions. nih.gov This characteristic is fundamental to creating bioconjugates that can be assembled and disassembled in a controlled manner. rsc.org Similarly, dynamic conjugation with amines to form iminoboronates, which are more stable than typical imines yet still reversible, expands the toolbox for creating these advanced linkers. nih.gov
The conditional stability of boronic acid-based linkages makes them ideal for designing stimuli-responsive systems. These are bioconjugates engineered to release a payload or change their function in response to a specific environmental trigger. mdpi.com
A common strategy involves using linkers whose stability is pH-dependent. For example, a boronate ester bond may be stable at a neutral pH but dissociate under the acidic conditions found in tumor microenvironments or within cellular endosomes. This allows for the targeted release of a drug specifically at the site of action.
More complex systems can be designed to respond to multiple stimuli. Researchers have developed dual-responsive peptide tags that combine a pH-sensitive boronate ester with a redox-sensitive disulfide bond. researchgate.net In this design, the rapid but reversible boronic acid-catechol interaction helps to pre-organize the components, facilitating the slower but more stable formation of a disulfide bond. The resulting conjugate is robust but can be cleaved by a change in pH or the presence of reducing agents (like glutathione, which is abundant inside cells), offering multi-layered control over the bioconjugate's activity.
| Stimulus | Responsive Moiety | Mechanism | Application |
| Acidic pH | Boronate Ester | Dissociation of the ester bond in acidic conditions. | Controlled release in tumor microenvironments. |
| Redox Potential | Disulfide Bond | Cleavage of the disulfide bond by reducing agents (e.g., glutathione). | Intracellular drug delivery. |
| pH and Redox | Boronate Ester + Disulfide | Cooperative linker dissociation in response to either pH or redox changes. researchgate.net | Intelligent pharmaceutics with enhanced targeting. researchgate.net |
This table details common stimuli and the corresponding chemical moieties used in alanine boronic acid-related, stimuli-responsive bioconjugates.
Development of Reversible Covalent Linkers for Bioconjugates
Molecular Recognition and Biosensing Applications
The boronic acid moiety is a key functional group for the development of synthetic receptors and sensors targeting biological molecules. nih.gov Its low toxicity and the well-characterized nature of its interactions make it suitable for incorporation into a variety of molecular scaffolds for biological applications. nih.gov
Principles of Glycan and Diol Recognition by Boronic Acids
The foundational principle of molecular recognition by boronic acids lies in their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govmdpi.comnih.gov This interaction is particularly relevant for recognizing saccharides, which are abundant in biological systems and feature multiple diol motifs. nih.gov The process involves the reaction of the trigonal, sp²-hybridized boronic acid with a diol to form a more stable five- or six-membered cyclic boronate ester, which is a tetrahedral, sp³-hybridized species. mdpi.comrsc.org
This binding is a dynamic and reversible process, heavily influenced by pH. rsc.org In aqueous solutions, the boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form. rsc.org The binding affinity to diols is significantly higher in the anionic state, which is favored at a pH above the pKa of the boronic acid. mdpi.comrsc.org Consequently, the formation and dissociation of the boronate ester complex can be controlled by modulating the pH of the environment. mdpi.com The strength of this interaction also depends on the structure and conformation of the diol, with a general preference for cis-diols over trans-diols. nih.gov
Development of Recognition Scaffolds for Specific Biomolecules
To enhance binding affinity and selectivity for specific biological targets, the boronic acid moiety is often incorporated into larger, more complex molecular scaffolds. nih.gov These scaffolds create three-dimensional binding pockets that are optimized for a given analyte. nih.gov
Researchers have successfully integrated boronic acids into a variety of frameworks:
Peptide Scaffolds: Peptides offer a biocompatible and synthetically accessible platform. nih.gov Diboronic acid receptors linked by peptide sequences have been designed to recognize specific cancer-associated glycans, such as the Sialyl Lewis X antigen, with high specificity. rsc.org
Multivalent Surfaces and Liposomes: To overcome the relatively low binding affinity of a single boronic acid group in aqueous media, multivalent systems have been developed. tennessee.edu Immobilizing biotinylated boronic acid on streptavidin-coated microplates creates a multivalent surface for the sensitive detection of glycoproteins like mucin-1. tennessee.edu Similarly, incorporating boronic acid lipids into liposomes produces a platform for carbohydrate-responsive drug delivery. tennessee.edu
Molecularly Imprinted Polymers (MIPs): MIPs are created by polymerizing functional monomers, such as those containing boronic acids, around a template molecule. rsc.orgrsc.org This process generates cavities that are sterically and chemically complementary to the target, enabling highly selective recognition. rsc.org
Fluorescent Protein Scaffolds: Genetic engineering has been used to create protein-based sensors. For instance, a borylated variant of the red fluorescent protein mCherry has been developed to function as a glycan sensor for cell-surface glycan detection. springernature.com
| Scaffold Type | Target Biomolecule | Principle of Operation | Reference |
|---|---|---|---|
| Peptide-based Diboronic Acid | Sialyl Lewis X (Cancer-associated glycan) | Two boronic acid moieties on a peptide linker enhance binding affinity and specificity. | rsc.org |
| Boronic Acid-Functionalized Microplates | Mucin-1 (Glycoprotein) | Multivalent surface created by immobilizing boronic acids enhances avidity for glycoprotein (B1211001) detection. | tennessee.edu |
| Boronic Acid Liposomes | Heparin (Polysaccharide) | Carbohydrate binding triggers the release of encapsulated contents from the liposome. | tennessee.edu |
| Molecularly Imprinted Polymers (MIPs) | Glycoproteins, Monosaccharides | Boronic acid monomers create imprinted cavities for highly selective rebinding of the template molecule. | rsc.orgrsc.org |
| Borylated mCherry Protein | Cell-surface Glycans | Post-translational modification of a fluorescent protein creates a biosensor for glycan detection. | springernature.com |
Design of pH-Responsive Recognition Systems
The inherent pH-dependence of the boronic acid-diol interaction is a key feature exploited in the design of "smart" materials and biosensors. rsc.org The binding affinity is tunable by pH; the boronate anion, which forms at pH values higher than the boronic acid's pKa, binds effectively to diols, while the uncharged form at lower pH leads to dissociation of the complex. rsc.org
This principle has been applied to create systems where biomolecules can be captured and released on demand. For example, 5-boronopicolinic acid immobilized on magnetic particles has been used to capture sialoglycoproteins like fetuin under acidic conditions (pH 5.0). mdpi.com Changing the pH to a neutral or alkaline state triggers the facile release of the bound protein. mdpi.com Similarly, boronic acid-functionalized polymers have been used to create multichannel sensor arrays. By measuring fluorescence at different pH values (e.g., 5.8, 7.4, and 8.2), a single polymer can generate a unique response pattern for different cell types based on their surface glycosylation, allowing for accurate discrimination between cancer cells. rsc.org
Engineered Enzymes and Biocatalysis
The introduction of boron-containing non-canonical amino acids (ncAAs) into proteins has opened a new frontier in enzyme engineering. This strategy allows for the creation of designer enzymes with catalytic functionalities not found in nature, enabling novel chemical transformations. chemrxiv.orgsciencedaily.comnih.gov
De Novo Functionality through Genetic Encoding of Boron-Containing Amino Acids
The ability to site-specifically incorporate ncAAs into proteins is achieved through the expansion of the genetic code, typically using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a unique codon, such as the amber stop codon (TAG). nih.govresearchgate.net This methodology has been successfully used to incorporate boron-containing amino acids, like p-boronophenylalanine (pBoF), into various protein scaffolds. chemrxiv.orgnih.gov
The incorporation of a boronic acid moiety introduces a versatile Lewis acid catalyst into the protein's active site. springernature.com This de novo functionality allows the engineered protein to perform reactions that are not part of nature's catalytic repertoire. chemrxiv.orgesrf.fr An advantage of this genetic incorporation technique is that it often does not require post-translational modifications, and the position of the ncAA can be easily varied, facilitating the creation of enzyme libraries for directed evolution. nih.govacs.org This approach paves the way for fully programmable biocatalysis by merging the catalytic power of xenobiotic moieties like boronic acid with the highly structured and evolvable environment of a protein scaffold. nih.gov
Asymmetric Catalysis and Kinetic Resolution Mediated by Boron-Modified Enzymes
A significant achievement in this field is the development of boron-containing designer enzymes capable of performing asymmetric catalysis. By placing the boronic acid group within the chiral microenvironment of a protein active site, enantioselective reactions can be achieved and optimized through directed evolution. chemrxiv.orgsciencedaily.comesrf.fr
These boron-based biocatalysts have proven effective in the kinetic resolution of racemic mixtures. For example, a designer enzyme created by incorporating pBoF into the LmrR protein scaffold catalyzes the kinetic resolution of α-hydroxyketones via oxime formation. chemrxiv.org A directed evolution campaign of this initial "boron-based oxime synthase" (BOS) led to variants with excellent enantioselectivities (E values > 200) for a range of substrates. chemrxiv.orgnih.gov
| Substrate | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee %) | Selectivity (E value) | Reference |
|---|---|---|---|---|---|
| Benzoin | BOS_EHL | >49 | >99 | >200 | chemrxiv.org |
| 2-Hydroxy-1,2-diphenylethan-1-one | BOS_EHL | 49 | 98 | 144 | chemrxiv.org |
| 2-Hydroxy-2-phenyl-1-(p-tolyl)ethan-1-one | BOS_EHL | >49 | >99 | >200 | chemrxiv.org |
| α-Hydroxythioester (various) | RamR-D152Q | 50 | - | 24 | acs.org |
In another study, a designer enzyme based on the RamR protein scaffold was engineered to perform the kinetic resolution of α-hydroxythioesters. nih.govacs.org This enzyme's activity relies on a hybrid catalytic dyad, where the incorporated pBoF residue works in concert with a nearby lysine (B10760008) residue (Lys63) from the protein scaffold. nih.govacs.org This dyad enables a hydroxide (B78521) transfer reaction, leading to good selectivities in resolving different thioester substrates. nih.gov These examples demonstrate that the genetic encoding of boron-containing amino acids is a powerful strategy for creating novel, evolvable, and highly selective biocatalysts for new-to-nature reactions. nih.govresearchgate.net
Advanced Research Directions and Future Perspectives
Rational Design for Enhanced Selectivity and Affinity
The cornerstone of modern drug discovery lies in the rational design of molecules with high selectivity and affinity for their intended biological targets. For alanine (B10760859) boronic acid derivatives, this involves a multi-pronged approach.
Computational modeling and crystallography studies are instrumental in understanding the binding interactions between boronic acid-containing inhibitors and their target enzymes. For instance, co-crystallization studies have revealed that bortezomib (B1684674), a dipeptide boronic acid, acts as a reversible covalent inhibitor by blocking the nucleophilic threonine residues in the active sites of the proteasome. sci-hub.se This detailed structural information allows for the design of new analogs with modified side chains or peptide backbones to optimize interactions and enhance binding affinity.
Researchers are also exploring the incorporation of cyclic borinic acids to improve selectivity. sci-hub.se The rigid conformation of these structures can prevent binding to off-target enzymes with different active site geometries. Furthermore, the design of peptidomimetics, where the peptide backbone is altered to improve stability and cell permeability, is a key strategy. researchgate.net By replacing natural amino acids with non-natural ones or modifying the peptide linkages, researchers can create molecules with improved pharmacological properties.
A notable example of rational design is the development of β2-specific proteasome inhibitors. Starting with a peptide sequence from the endogenous inhibitor PI31, researchers appended a C-terminal boronic acid electrophile and modified a key amino acid to create a potent and highly specific inhibitor of the β2 subunit. nih.gov This approach, based on the structure of a natural inhibitor, highlights the power of rational design in achieving target specificity. nih.gov
Exploration of Boronic Acid Derivatives as Molecular Probes
The unique reactivity of the boronic acid moiety makes it an excellent functional group for the development of molecular probes. These probes are invaluable tools for studying biological processes and for diagnostic applications.
Boronic acid derivatives are being developed as fluorescent probes for the detection of biologically important molecules. frontiersin.org For example, probes have been designed to detect reactive oxygen species (ROS) like hydrogen peroxide. frontiersin.org The mechanism often involves the oxidation of the boronate, leading to a change in fluorescence. frontiersin.org These tools are crucial for understanding the role of oxidative stress in various diseases.
In the realm of bio-conjugation, boronic acids are used to selectively label proteins and other biomolecules. rsc.org Their ability to form reversible covalent bonds with diols present on glycoproteins allows for targeted labeling. rsc.org This has applications in identifying and tracking specific proteins within a cellular environment.
Furthermore, boronic acid derivatives are being investigated as probes for investigating allosteric modulation of receptors. nih.gov By incorporating a boronic acid into a ligand, researchers can study the conformational changes of a receptor upon binding, providing insights into signal transduction pathways. nih.gov The development of novel purification methods for these drug-like boronic acids is also facilitating their use in these sophisticated biological studies. nih.gov
Strategies for Modulating Pharmacokinetic Properties via Chemical Modification
A significant hurdle in the development of boronic acid-based therapeutics is optimizing their pharmacokinetic properties, including bioavailability, stability, and half-life. frontiersin.org Several chemical modification strategies are being employed to address these challenges.
One successful approach is the formation of boronic esters. The derivatization of the boronic acid moiety can restrain its activity and improve the pharmacokinetic profile of the drug. rsc.org A prime example is ixazomib, the first orally available proteasome inhibitor, where the boronic acid is derivatized with citric acid. rsc.org
Another strategy involves the incorporation of the boronic acid into a prodrug. This approach can protect the active boronic acid from premature metabolism and improve its delivery to the target site. For instance, boron-based prodrugs have been designed to be activated by the higher concentrations of hydrogen peroxide found in tumor cells. nih.gov
The introduction of different functional groups to the molecule can also significantly impact its pharmacokinetic properties. For example, replacing a phenolic hydroxyl group with a boronic acid group in a triphenylethylene (B188826) scaffold resulted in a compound with strikingly superior oral bioavailability. researchgate.net Researchers are also exploring the use of boron-containing heterocycles to modulate the stereo-electronic properties of the boron center and improve the drug's profile. researchgate.net
Integration of Alanine Boronic Acid Motifs into Multi-Targeting Agents
The concept of multi-targeting agents, single molecules designed to interact with multiple biological targets, is gaining traction as a strategy to combat complex diseases like cancer. nih.gov The versatility of the this compound scaffold makes it an attractive component for such agents.
One area of exploration is the development of dual-action drugs that combine the inhibitory properties of boronic acids with other therapeutic modalities. For example, researchers are designing agents that can act as both a chemotherapy agent and a boron delivery agent for Boron Neutron Capture Therapy (BNCT). mdpi.com
Furthermore, the integration of this compound into peptides or other scaffolds can create molecules with novel biological activities. By appending a boronic acid to a peptide sequence derived from a natural inhibitor, researchers have created potent and specific inhibitors of proteasome subunits. nih.gov This approach could be extended to other enzyme families, creating a new class of targeted therapies.
The development of single drugs with multiple targets is also being pursued for diseases modulated by specific signaling pathways. nih.gov Boron-containing retinoid agonists and antagonists are being developed as potential therapeutic agents for various diseases by targeting retinoic acid signaling pathways. nih.gov
Development of New Synthetic Methodologies for Complex Analogues
The advancement of this compound-based therapeutics is intrinsically linked to the development of new and efficient synthetic methodologies. rsc.orgrsc.org While traditional methods exist, there is a continuous need for more versatile and stereoselective approaches to create complex analogues. rsc.org
Recent years have seen significant progress in the synthesis of aminoboronic acid derivatives. rsc.org Elegant and convenient methods have been reported that offer advantages in terms of stereoselectivity and substrate scope. rsc.org These new methods are often compared to the landmark Matteson homologation methodology, a foundational technique in the field. rsc.org
Solid-phase synthesis has emerged as a powerful tool for constructing peptidic α-aminoboronic acids like bortezomib and ixazomib. nih.gov This approach simplifies purification by eliminating the need for liquid-liquid extractions and chromatography, providing products in high purity directly after cleavage from the resin. nih.gov
Researchers are also exploring novel catalytic systems for the asymmetric borylation of imines. For instance, a Cu(II)-catalyzed reaction has been developed that provides access to α-amino boronic acid derivatives in good yields and with high stereoselectivity. acs.org This method is particularly attractive as it uses a commercially available and inexpensive catalyst and can be performed under mild conditions. acs.org
Q & A
Q. What are the fundamental mechanisms underlying boronic acid interactions with glycoproteins, and how do experimental conditions influence selectivity?
Boronic acids bind reversibly to diol-containing glycoproteins via ester formation between the boronic acid moiety and vicinal diols on sugars. However, selectivity can be compromised by non-specific secondary interactions (e.g., hydrophobic or electrostatic forces). To enhance selectivity, researchers should optimize buffer systems (e.g., using borate buffers at elevated pH to weaken non-specific interactions) and employ surface-capture techniques like SPR spectroscopy to monitor binding kinetics and thermodynamics .
Q. What synthetic strategies are commonly used to prepare boronic acid-containing compounds, and how are these monomers polymerized?
Boronic acids are synthesized via protodeboronation of boronic esters or cross-coupling reactions (e.g., Suzuki-Miyaura). Polymerization approaches include:
Q. How can MALDI mass spectrometry be adapted to analyze peptide boronic acids despite challenges like boroxine formation?
Boronic acids undergo dehydration/trimerization during ionization, complicating MS analysis. To mitigate this, derivatize boronic acids with diols (e.g., pinacol) to form stable cyclic esters. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent to suppress boroxine formation, enabling reliable sequencing of linear and branched peptides .
Advanced Research Questions
Q. How can kinetic parameters of boronic acid-diol binding inform the design of real-time biosensors for glycoproteins or neurotransmitters?
Stopped-flow fluorescence assays reveal binding kinetics (e.g., kon values follow D-fructose > D-glucose), correlating with thermodynamic affinities. For real-time monitoring, select boronic acids with fast kon rates (seconds to equilibrium) and pair them with fluorophores sensitive to binding-induced conformational changes. This approach is critical for neurotransmitter sensors targeting live-cell diol-containing molecules like dopamine .
Q. What strategies resolve contradictory data in boronic acid-glycoprotein binding studies, particularly when selectivity varies across experimental setups?
Contradictions often arise from unaccounted secondary interactions. To address this:
- Use SPR spectroscopy to decouple specific vs. non-specific binding.
- Screen buffer conditions (pH, ionic strength) to minimize interference.
- Validate results with orthogonal techniques (e.g., ITC for thermodynamic profiling) .
Q. How can machine learning and QSAR modeling optimize boronic acid selection for chiroptical sensor arrays?
Construct a virtual library of aryl boronic acids, compute 1,357 QSAR descriptors, and apply PCA to map chemical space. Use k-means clustering to select diverse substrates spanning the principal components, prioritizing in-house compounds near cluster centroids. This data-driven workflow maximizes chemical diversity while minimizing costs .
Q. What structural features enhance the thermal stability of boronic acids for flame-retardant applications?
Thermogravimetric analysis (TGA) shows that aromatic boronic acids (e.g., pyrene-1-boronic acid) exhibit exceptional stability (>600°C). Key factors include:
Q. Why are boronic acids increasingly used in proteasome inhibitors, and how does their bioisosteric role improve drug efficacy?
Boronic acids act as reversible covalent inhibitors by binding catalytic threonine residues in proteasomes (e.g., bortezomib). Their electrophilic boron atom mimics the transition state of peptide hydrolysis, enhancing specificity and potency compared to aldehyde-based inhibitors. This design reduces off-target effects and improves pharmacokinetics .
Methodological Considerations
Q. What experimental protocols ensure reproducibility in boronic acid-polymer synthesis and characterization?
Q. How should researchers validate boronic acid-based sensor performance in complex biological matrices (e.g., serum)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
